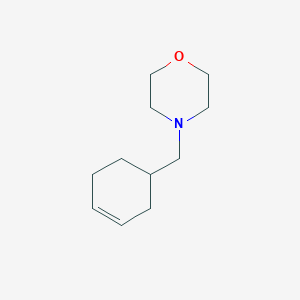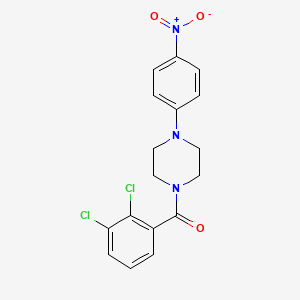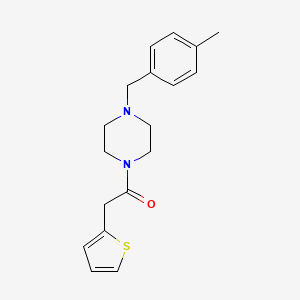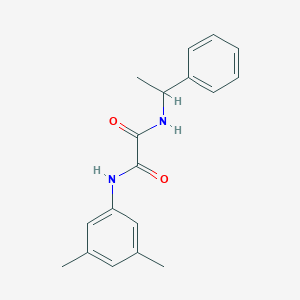![molecular formula C25H22F3N3O3 B4962509 1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, commonly known as DAPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
作用机制
The exact mechanism of action of DAPP is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors, including the serotonin and dopamine receptors. DAPP has been shown to bind to these receptors and alter their activity, leading to changes in neurotransmitter signaling.
Biochemical and Physiological Effects:
DAPP has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter signaling, antitumor activity, and anti-inflammatory effects. Additionally, DAPP has been shown to exhibit analgesic effects in animal models, making it a potential candidate for use in pain research.
实验室实验的优点和局限性
One advantage of using DAPP in lab experiments is its ability to modulate specific neurotransmitter receptors, allowing researchers to investigate the role of these receptors in various physiological processes. Additionally, DAPP has been shown to exhibit antitumor activity, making it a potential candidate for use in cancer research. However, one limitation of using DAPP is its relatively complex synthesis method, which may limit its availability for use in certain research areas.
未来方向
There are several potential future directions for research involving DAPP. One area of interest is the development of new drugs based on the structure of DAPP, which may exhibit improved activity and selectivity for specific receptors. Additionally, further investigation into the mechanisms underlying the antitumor and anti-inflammatory effects of DAPP may lead to the development of new therapies for cancer and other inflammatory diseases. Finally, the use of DAPP in combination with other compounds may lead to the development of novel treatments for various neurological disorders.
合成方法
The synthesis of DAPP involves the reaction of diphenylacetylchloride with 2-nitro-4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product, DAPP.
科学研究应用
DAPP has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, DAPP has been shown to modulate the activity of certain neurotransmitter receptors, making it a potential tool for investigating the mechanisms underlying various neurological disorders. In pharmacology, DAPP has been studied for its potential use as a lead compound in the development of new drugs targeting specific receptors. Additionally, DAPP has been shown to exhibit antitumor activity, making it a potential candidate for use in cancer research.
属性
IUPAC Name |
1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3O3/c26-25(27,28)20-11-12-21(22(17-20)31(33)34)29-13-15-30(16-14-29)24(32)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINLLAPPWMFFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,2-diphenylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)


![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)

![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)